molecular formula C10H13N5S B12924868 6-amino-9-cyclopentyl-1H-purine-2-thione CAS No. 35966-96-2

6-amino-9-cyclopentyl-1H-purine-2-thione

Cat. No.: B12924868
CAS No.: 35966-96-2
M. Wt: 235.31 g/mol
InChI Key: PNGWTLANSQGSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-9-cyclopentyl-1H-purine-2-thione is a purine derivative featuring a cyclopentyl group at the N9 position, an amino group at C6, and a thione (C=S) moiety at C2. This compound’s structural modifications confer unique physicochemical and biological properties.

Properties

CAS No.

35966-96-2

Molecular Formula

C10H13N5S

Molecular Weight

235.31 g/mol

IUPAC Name

6-amino-9-cyclopentyl-1H-purine-2-thione

InChI

InChI=1S/C10H13N5S/c11-8-7-9(14-10(16)13-8)15(5-12-7)6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,13,14,16)

InChI Key

PNGWTLANSQGSCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C(NC(=S)N=C32)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-9-cyclopentyl-1H-purine-2-thione typically involves the reaction of 2,6-dichloro-9H-purine with cyclopentyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). This is followed by a reaction with appropriate phenylpiperidine to afford the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-9-cyclopentyl-1H-purine-2-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Nucleophilic substitution reactions at the purine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6-amino-9-cyclopentyl-1H-purine-2-thione is in cancer research. This compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • In vitro Studies : Research indicates that purine analogues, including this compound, can induce apoptosis in cancer cells. For instance, studies demonstrated that certain derivatives exhibited lower IC50 values than standard chemotherapeutics like cisplatin, indicating higher efficacy in targeting cancer cells .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds structurally similar to this compound have been shown to inhibit FLT3 tyrosine kinase activity, which is crucial in acute myeloid leukemia (AML) treatment. Inhibition of this pathway leads to reduced phosphorylation of FLT3 and subsequent G1 cell cycle arrest and apoptosis in AML cell lines .

Antimicrobial Properties

Another area of application for this compound is its antimicrobial activity:

  • Mycobacterial Inhibition : Research has identified that purine analogues can exhibit antimycobacterial properties. Studies have indicated that derivatives of purines can inhibit the growth of Mycobacterium tuberculosis, suggesting potential use as therapeutic agents against tuberculosis .

Biochemical Inhibition

The compound also serves as a valuable tool in biochemical research:

  • Enzyme Inhibition : The ability of this compound to inhibit specific enzymes makes it a candidate for drug development targeting various diseases. For example, its structural similarity to natural substrates allows it to act as a competitive inhibitor for enzymes involved in nucleotide metabolism and signaling pathways .

Summary Table of Applications

Application Area Description Example Studies
Anticancer ActivityInduces apoptosis and inhibits cancer cell proliferationSalas Cris et al., Huang Li et al.
Antimicrobial ActivityInhibits growth of Mycobacterium tuberculosisPMC3612542
Biochemical InhibitionActs as an enzyme inhibitor in metabolic pathwaysVarious studies on enzyme inhibition

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound showed significant cytotoxic effects compared to traditional chemotherapeutics. The study highlighted its potential as a novel agent in cancer therapy due to its ability to induce apoptosis at lower concentrations than cisplatin.
  • Antimycobacterial Activity : Another investigation focused on the compound's effectiveness against Mycobacterium tuberculosis, revealing substantial inhibition rates that suggest its potential use as an adjunct therapy in tuberculosis management.

Mechanism of Action

The mechanism of action of 6-amino-9-cyclopentyl-1H-purine-2-thione primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This compound also interacts with nucleic acids, potentially affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Position 2 Modifications : The thione group in the target compound contrasts with chlorine (2c) and fluorine (). Thiones exhibit distinct reactivity, such as susceptibility to oxidation or participation in disulfide bonding, which chlorine and fluorine lack. Fluorine’s electronegativity may improve stability and binding affinity in biological targets .
  • Position 9 Substituents : Cyclopentyl (target) vs. benzyl () vs. ribose (). Cyclopentyl offers intermediate lipophilicity compared to benzyl (logP 1.094) and ribose (hydrophilic). Benzyl’s aromaticity may enhance π-π stacking interactions but reduce solubility .
  • Synthesis Yields : The 71% yield for 2c () suggests efficient alkylation under mild conditions. Fluorinated analogs () likely require controlled heating to avoid side reactions.

Physicochemical Properties

  • Lipophilicity : The benzyl analog () has a calculated logP of 1.094, while ribose-containing derivatives () are more hydrophilic. The cyclopentyl group in the target compound is expected to confer moderate lipophilicity, balancing membrane permeability and solubility.
  • Solubility : The benzyl analog’s log10WS (-5.09) indicates poor aqueous solubility, typical for lipophilic purines. Ribose-modified analogs () show improved solubility due to hydroxyl groups .

Biological Activity

6-amino-9-cyclopentyl-1H-purine-2-thione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H13N5S
  • Molecular Weight : 235.309 g/mol
  • CAS Number : 35966-96-2

The compound's unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related purine analogs. The following table summarizes key findings from various studies:

Study ReferenceCell Lines TestedIC50 (μM)Mechanism of Action
Salas Cris et al. K562, NCIH-460, MCF7, HL-60, CaCo-21.3Induces apoptosis and cell cycle arrest
Huang Li et al. Liver cancer cell lines<5Selective for ALK and BTK; induces apoptosis
López Cara et al. MCF7, MDA MB2310.166 (MDA MB231)Induces apoptosis; more effective than paclitaxel
Zhao et al. A549, MGC-803, PC3, TE12.80 (A549)Induces apoptosis; G2 cell cycle arrest

These studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, often outperforming standard chemotherapeutics like cisplatin and paclitaxel.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against Mycobacterium tuberculosis (Mtb). Research indicates that certain purine analogs demonstrate moderate to good inhibitory effects against drug-resistant strains of Mtb:

CompoundMIC (µg/mL)Activity
9-benzyl–2–chloro–6–(2–furyl)purine0.78Inhibitory against Mtb H 37Rv
6-decyloxy derivative1.56Inhibitory against Mtb H 37Rv

These findings suggest that modifications to the purine structure can enhance antimicrobial efficacy, highlighting the compound's potential as a lead in developing new antimycobacterial agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by affecting key signaling molecules involved in cell survival.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2 phase, preventing cancer cells from proliferating.
  • Kinase Inhibition : Some derivatives exhibit high selectivity for kinases such as Anaplastic Lymphoma Kinase (ALK) and Bruton’s Tyrosine Kinase (BTK), disrupting critical signaling pathways in cancer cells .

Case Study 1: Anticancer Efficacy

In a study conducted by Huang Li et al., several purine derivatives were synthesized and tested against liver cancer cell lines. Compound 19 showed an IC50 value of less than 5 μM and induced apoptosis through extensive binding interactions with kinase activation sites . This highlights the potential for developing targeted therapies based on this compound.

Case Study 2: Antimycobacterial Activity

A screening of purine analogs against Mycobacterium tuberculosis revealed that certain derivatives exhibited promising inhibitory activity with MIC values as low as 0.78 µg/mL . This suggests that further exploration of structural modifications could lead to more effective treatments for tuberculosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.